
1-(2-(Isopentyloxy)-5-methylphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Isopentyloxy)-5-methylphenyl)ethanol is an organic compound often utilized in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Isopentyloxy)-5-methylphenyl)ethanol typically involves several chemical reactions, including the alkylation of phenols and subsequent reduction processes. One common method involves the initial formation of 2-(isopentyloxy)-5-methylphenol, followed by a Grignard reaction to introduce the ethyl alcohol moiety. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and are often carried out at low temperatures to control reactivity.
Industrial Production Methods
On an industrial scale, the production may employ continuous flow reactors to ensure efficient mixing and heat control. Catalysts may be used to enhance reaction rates and selectivity, ensuring a higher yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Isopentyloxy)-5-methylphenyl)ethanol undergoes various chemical reactions including oxidation, reduction, and substitution.
Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of secondary alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the ethyl alcohol moiety provides a directing effect, leading to substitutions at the ortho or para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Conditions: Inert atmosphere, controlled temperatures, use of catalysts
Major Products Formed
The primary products of these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones, while reduction could produce secondary alcohols.
Aplicaciones Científicas De Investigación
1-(2-(Isopentyloxy)-5-methylphenyl)ethanol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-(2-(Isopentyloxy)-5-methylphenyl)ethanol exerts its effects is often studied in the context of its interactions with molecular targets. These may include:
Enzymes: The compound may inhibit or activate specific enzymes, altering biochemical pathways.
Receptors: It may bind to receptors, modulating their activity and influencing cellular responses.
Comparación Con Compuestos Similares
When compared to similar compounds, 1-(2-(Isopentyloxy)-5-methylphenyl)ethanol stands out due to its unique structural features and reactivity. Similar compounds include:
2-(Isopentyloxy)-5-methylphenol: Lacks the ethyl alcohol moiety.
1-(2-(Isopentyloxy)-5-methylphenyl)ketone: Contains a ketone group instead of a hydroxyl group.
2-(Isopentyloxy)phenol: Absence of the methyl group.
The unique structure of this compound makes it particularly valuable in synthetic chemistry and various research applications.
Propiedades
IUPAC Name |
1-[5-methyl-2-(3-methylbutoxy)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-10(2)7-8-16-14-6-5-11(3)9-13(14)12(4)15/h5-6,9-10,12,15H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNYWYWZBLRZDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCC(C)C)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
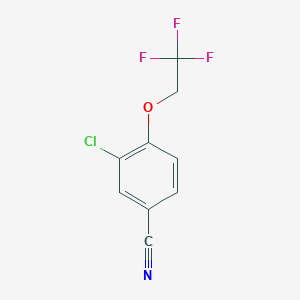

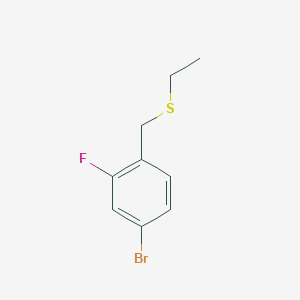





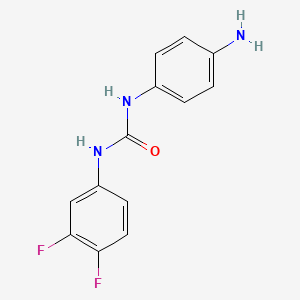
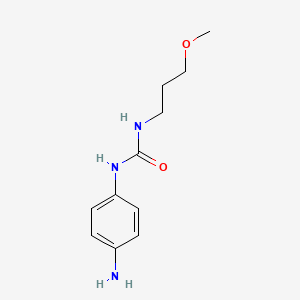


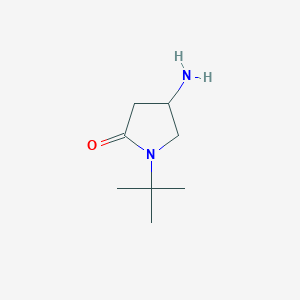
![N-[1-(piperidin-4-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7877902.png)
